molecular formula C8H13ClO2 B13217823 4-Methylcyclohexyl chloroformate

4-Methylcyclohexyl chloroformate

Cat. No.: B13217823
M. Wt: 176.64 g/mol
InChI Key: HWRKOBTYLLJBDB-UHFFFAOYSA-N
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Description

4-Methylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used as a reagent in organic chemistry, particularly in the synthesis of various derivatives and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylcyclohexyl chloroformate can be synthesized through the reaction of 4-methylcyclohexanol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where phosgene is introduced to 4-methylcyclohexanol. The reaction is carefully monitored to ensure safety and efficiency, given the hazardous nature of phosgene .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexyl chloroformate undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. These reactions typically proceed via a substitution nucleophilic internal (SNi) mechanism .

Comparison with Similar Compounds

Uniqueness: 4-Methylcyclohexyl chloroformate is unique due to its specific structure, which imparts different reactivity and physical properties compared to simpler chloroformates like methyl and ethyl chloroformate. Its cyclic structure and methyl substitution make it a valuable reagent in the synthesis of more complex organic compounds .

Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

(4-methylcyclohexyl) carbonochloridate

InChI

InChI=1S/C8H13ClO2/c1-6-2-4-7(5-3-6)11-8(9)10/h6-7H,2-5H2,1H3

InChI Key

HWRKOBTYLLJBDB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)Cl

Origin of Product

United States

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